molecular formula C19H23ClNO3S+ B1682614 Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy- CAS No. 139995-67-8

Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-

Cat. No.: B1682614
CAS No.: 139995-67-8
M. Wt: 380.9 g/mol
InChI Key: AZEZNHVYMHQRRH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SR-26831 involves several steps, starting with the preparation of the core tetrahydrothieno(3,2-c)pyridine structure. The key steps include:

    Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chloro-benzyl group: This step typically involves a substitution reaction where the benzyl group is introduced.

    Addition of the terbutyloxycarbonyl group: This is usually achieved through a protection reaction to ensure the stability of the compound during subsequent steps.

    Oxidation to form the N-oxide: The final step involves the oxidation of the nitrogen atom to form the N-oxide.

Industrial production methods for SR-26831 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

SR-26831 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for the N-oxide formation, and appropriate nucleophiles and electrophiles for the substitution reactions. The major products formed from these reactions are the intermediate compounds leading to the final SR-26831 structure.

Scientific Research Applications

SR-26831 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Comparison with Similar Compounds

SR-26831 is unique in its high selectivity and potency as an elastase inhibitor. Similar compounds include:

Biological Activity

Thieno(3,2-c)pyridinium compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy- , exploring its synthesis, biological activities, and potential therapeutic applications.

Thieno(3,2-c)pyridinium derivatives are a class of heterocyclic compounds known for their pharmacological potential. They exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus is characterized by a complex structure that contributes to its unique biological profile.

2. Synthesis of Thieno(3,2-c)pyridinium Derivative

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:

  • Formation of the thieno ring system through cyclization reactions.
  • Introduction of substituents such as the chlorophenyl group and oxopropoxy moiety.
  • Final modifications to enhance biological activity and solubility.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno(3,2-c)pyridinium derivatives. For instance:

  • In vitro studies demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases .

3.2 Antimicrobial Activity

Thieno(3,2-c)pyridinium derivatives also exhibit significant antimicrobial properties:

  • Antibacterial tests showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Antifungal activity has been observed against common pathogens like Candida albicans and Aspergillus niger, indicating a broad spectrum of action .

3.3 Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

  • Studies indicate that it can reduce pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli.
  • It has been suggested that these effects may be mediated through inhibition of key signaling pathways involved in inflammation .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno(3,2-c)pyridinium derivatives:

Substituent Effect on Activity
Chlorophenyl groupEnhances potency against cancer cells
Oxopropoxy moietyImproves solubility and bioavailability
Hydroxy groupContributes to antioxidant properties

The presence of electron-withdrawing groups like chlorine enhances the overall reactivity and interaction with biological targets.

5. Case Studies

Several case studies have been conducted to further elucidate the biological activities of thieno(3,2-c)pyridinium derivatives:

  • A study by Elmongy et al. showed that a related thieno derivative significantly inhibited breast cancer cell proliferation with an IC50 value as low as 27.6 μM .
  • Another research highlighted its antioxidant capabilities against oxidative stress in cellular models, indicating potential use in neuroprotective therapies .

6. Conclusion

The thieno(3,2-c)pyridinium derivative discussed exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and antimicrobial compound positions it as a valuable candidate for drug development. Continued research into its mechanisms of action and optimization of its chemical structure will be essential for advancing its therapeutic applications.

Properties

CAS No.

139995-67-8

Molecular Formula

C19H23ClNO3S+

Molecular Weight

380.9 g/mol

IUPAC Name

[5-[(2-chlorophenyl)methyl]-5-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-2-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C19H23ClNO3S/c1-19(2,3)18(22)24-17-10-14-12-21(23,9-8-16(14)25-17)11-13-6-4-5-7-15(13)20/h4-7,10,23H,8-9,11-12H2,1-3H3/q+1

InChI Key

AZEZNHVYMHQRRH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC2=C(S1)CC[N+](C2)(CC3=CC=CC=C3Cl)O

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(S1)CC[N+](C2)(CC3=CC=CC=C3Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((5-(2-chlorobenzyl-2-tert-butyloxycarbonyl))-4,5,6,7-tetrahydrothieno(3,2-c)pyridine)-N-oxide
SR 26831
SR-26831

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-
Reactant of Route 2
Reactant of Route 2
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-
Reactant of Route 3
Reactant of Route 3
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-
Reactant of Route 4
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-
Reactant of Route 5
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-
Reactant of Route 6
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-

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